molecular formula C21H15Cl3N2O3S2 B14130114 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one CAS No. 4877-71-8

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B14130114
CAS No.: 4877-71-8
M. Wt: 513.8 g/mol
InChI Key: KVMURNQNXVMOJS-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of furan, thieno, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a thieno[2,3-d]pyrimidin-4-one core. The reaction conditions often include the use of strong bases, such as sodium ethylate, and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and improved reaction control, leading to higher purity and better yields of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thieno rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydro derivatives with altered electronic properties .

Scientific Research Applications

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the detailed molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one is unique due to its combination of furan, thieno, and pyrimidinone rings, which confer distinct electronic and steric properties

Properties

CAS No.

4877-71-8

Molecular Formula

C21H15Cl3N2O3S2

Molecular Weight

513.8 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H15Cl3N2O3S2/c1-10-11(2)31-19-16(10)20(28)26(8-12-4-3-7-29-12)21(25-19)30-9-15(27)13-5-6-14(22)18(24)17(13)23/h3-7H,8-9H2,1-2H3

InChI Key

KVMURNQNXVMOJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)CC4=CC=CO4)C

Origin of Product

United States

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